tert-butyl (3R)-5-bromo-3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
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Overview
Description
®-tert-Butyl 5-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 5-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a dihydroisoquinoline derivative, followed by the introduction of a hydroxymethyl group and the formation of the tert-butyl ester. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 5-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 5-bromo-3-(carboxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Reduction: Formation of 5-hydro-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Substitution: Formation of 5-substituted-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives.
Scientific Research Applications
®-tert-Butyl 5-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 5-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, inhibiting cell proliferation, or inducing apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 5-chloro-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 5-fluoro-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
®-tert-Butyl 5-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity and potential for selective functionalization. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H20BrNO3 |
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Molecular Weight |
342.23 g/mol |
IUPAC Name |
tert-butyl (3R)-5-bromo-3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(19)17-8-10-5-4-6-13(16)12(10)7-11(17)9-18/h4-6,11,18H,7-9H2,1-3H3/t11-/m1/s1 |
InChI Key |
HLFFVUHRTCBSJR-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1CO)C(=CC=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1CO)C(=CC=C2)Br |
Origin of Product |
United States |
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